Product packaging for Methyl 6-bromo-5-chloronicotinate(Cat. No.:CAS No. 78686-80-3)

Methyl 6-bromo-5-chloronicotinate

Cat. No.: B1590709
CAS No.: 78686-80-3
M. Wt: 250.48 g/mol
InChI Key: DVLLXKWMRGGKTL-UHFFFAOYSA-N
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Description

Contextualizing Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are a cornerstone of modern chemical research, with their applications spanning pharmaceuticals, agrochemicals, and materials science. researchgate.netwisdomlib.orgnih.gov The pyridine ring, a six-membered heteroaromatic ring containing a nitrogen atom, is a structural motif found in numerous natural products, including vitamins like niacin and alkaloids such as nicotine (B1678760). nih.gov This structural feature often imparts favorable properties to molecules, such as improved water solubility and bioavailability, making pyridine derivatives highly sought after in medicinal chemistry. researchgate.netnih.gov

In the realm of drug discovery, the pyridine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. rsc.org Consequently, pyridine derivatives have been developed into a diverse array of therapeutic agents, including anti-inflammatory, antimicrobial, and antitumor drugs. wisdomlib.org Beyond medicine, these compounds are integral to agriculture as insecticides, fungicides, and herbicides. researchgate.net The versatility of the pyridine ring, which allows for various chemical modifications, makes it a fundamental building block for the synthesis of novel compounds with tailored properties. researchgate.netnih.gov

Significance of Halogenation in Nicotinate (B505614) Scaffold Reactivity

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy in organic synthesis for modifying the properties of a compound. numberanalytics.comnumberanalytics.com When applied to the nicotinate scaffold, a derivative of pyridine carboxylic acid, halogenation significantly alters the molecule's electronic properties, reactivity, and biological activity. numberanalytics.commt.com The introduction of electron-withdrawing halogen atoms can make the pyridine ring more susceptible to nucleophilic substitution reactions, a key transformation in the synthesis of more complex molecules. nih.gov

The type of halogen and its position on the ring are crucial factors that determine the resulting chemical behavior. numberanalytics.com For instance, the high electronegativity of fluorine can lead to unique pharmacological profiles, while bromine and iodine are often used as versatile synthetic handles for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. mt.comnih.gov This strategic placement of halogens allows chemists to fine-tune the steric and electronic environment of the nicotinate, thereby influencing its interaction with biological targets and its utility as a synthetic intermediate. numberanalytics.comnumberanalytics.com Research has shown that halogenation can enhance the potency of nicotinic receptor agonists, demonstrating the profound impact of this chemical modification. nih.gov

Overview of Methyl 6-bromo-5-chloronicotinate and Positional Isomers in Academic Literature

This compound is a di-halogenated pyridine derivative that serves as a valuable building block in organic synthesis. bldpharm.com Its structure features a pyridine ring substituted with a bromine atom at the 6-position, a chlorine atom at the 5-position, and a methyl ester group at the 3-position. This specific arrangement of functional groups makes it a versatile reagent for constructing more complex molecular architectures.

The chemical identity and properties of this compound are well-documented in chemical databases.

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name methyl 5-bromo-6-chloropyridine-3-carboxylate nih.gov
Molecular Formula C₇H₅BrClNO₂ nih.gov
Molecular Weight 250.48 g/mol nih.gov
CAS Number 78686-77-8 nih.gov

| Canonical SMILES | COC(=O)C1=CC(=C(N=C1)Cl)Br | nih.gov |

The reactivity of this compound is dictated by the presence of two different halogen atoms and an ester group on the pyridine core. The bromine and chlorine atoms can be selectively manipulated in various chemical transformations, such as metal-halogen exchange or cross-coupling reactions, providing pathways to a wide range of novel derivatives. nih.gov

Positional isomers of this compound, where the halogens are at different positions or are different halogen species, are also subjects of study. For example, Methyl 6-bromo-5-fluoronicotinate is a related compound where the chlorine atom is replaced by fluorine. bldpharm.com The study of such isomers is crucial for understanding structure-activity relationships and for developing new compounds with specific desired properties.

Table 2: Comparison of this compound and a Positional Isomer

Compound Name Molecular Formula CAS Number Key Difference
This compound C₇H₅BrClNO₂ 78686-77-8 Contains a chlorine atom at the 5-position. nih.gov

The synthesis of these halogenated nicotinates often involves multi-step sequences starting from simpler pyridine precursors. For instance, the synthesis of the parent acid, 5-bromo-6-chloronicotinic acid, has been reported from 5-bromo-6-hydroxypyridine-3-carboxylic acid. chemicalbook.com Subsequent esterification would then yield the desired methyl nicotinate derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClNO2 B1590709 Methyl 6-bromo-5-chloronicotinate CAS No. 78686-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromo-5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLLXKWMRGGKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506558
Record name Methyl 6-bromo-5-chloropyridine-3-carboxylate
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Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78686-80-3
Record name Methyl 6-bromo-5-chloro-3-pyridinecarboxylate
Source CAS Common Chemistry
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Record name Methyl 6-bromo-5-chloropyridine-3-carboxylate
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Record name Methyl 6-bromo-5-chloronicotinate
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Mechanistic Investigations of Reactions Involving Methyl 6 Bromo 5 Chloronicotinate

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings, such as the pyridine core in methyl 6-bromo-5-chloronicotinate. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further enhanced by the electron-withdrawing nature of the ester group at the C3 position and the halogen atoms at C5 and C6. This electronic landscape makes the pyridine ring susceptible to attack by nucleophiles.

In the context of this compound, the position of nucleophilic attack is dictated by the electronic activation of the ring and the nature of the leaving group. Generally, in nucleophilic aromatic substitutions on pyridine rings, positions C2, C4, and C6 are the most activated towards attack. In this specific molecule, both the C6-bromo and C5-chloro positions are potential sites for substitution.

The rate of SNAr reactions is influenced by the ability of the leaving group to depart. For SNAr reactions, the typical leaving group ability follows the order F > Cl ≈ Br > I, which is inverse to the order observed in SN1 and SN2 reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the polarization of the carbon-halogen bond, rather than the cleavage of the bond itself.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Nicotinates

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its two distinct halogen atoms, is an excellent substrate for selective cross-coupling reactions, allowing for the sequential introduction of different functionalities. The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The chemoselectivity of these reactions—that is, the preferential reaction of one halogen over the other—is a critical aspect. In dihalogenated substrates, the selectivity of palladium-catalyzed cross-coupling reactions is often governed by the relative bond strengths of the carbon-halogen bonds (C-I > C-Br > C-Cl) and the ease of oxidative addition of the palladium catalyst. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings. This difference in reactivity allows for selective functionalization at the C6 position (bromine) while leaving the C5 position (chlorine) intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. For this compound, a Suzuki coupling would be expected to occur selectively at the more reactive C-Br bond. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond. This is followed by transmetalation with an organoboron species (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

Illustrative Reaction Conditions for Suzuki-Miyaura Coupling:

ParameterCondition
Substrate This compound
Coupling Partner Arylboronic acid
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand
Base Na₂CO₃, K₂CO₃, or Cs₂CO₃
Solvent Toluene, Dioxane, or DMF/Water mixtures
Temperature 80-120 °C

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Similar to the Suzuki coupling, the reaction with this compound is anticipated to proceed selectively at the C6-bromo position. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex formed after oxidative addition to the C-Br bond. wikipedia.org

Illustrative Reaction Conditions for Sonogashira Coupling:

ParameterCondition
Substrate This compound
Coupling Partner Terminal alkyne
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Triethylamine (TEA) or Diisopropylamine (DIPA)
Solvent THF or DMF
Temperature Room temperature to 80 °C

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. In the case of this compound, this reaction would allow for the introduction of an amino group at the C6 position. The catalytic cycle involves the oxidative addition of palladium(0) to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to give the arylamine and regenerate the catalyst. A study on the selective amination of 6-bromo-2-chloroquinoline (B23617) demonstrated that the C-Br bond could be selectively functionalized in the presence of a C-Cl bond. nih.gov

Illustrative Reaction Conditions for Buchwald-Hartwig Amination:

ParameterCondition
Substrate This compound
Coupling Partner Primary or secondary amine
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., BINAP, Xantphos)
Base NaOtBu, K₃PO₄, or Cs₂CO₃
Solvent Toluene or Dioxane
Temperature 80-110 °C

Directed Ortho-Metalation (DoM) Strategies with Nicotinate (B505614) Scaffolds

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

In the context of nicotinate scaffolds, the ester group can potentially act as a DMG. However, the presence of halogens and the pyridine nitrogen introduces complexity. For this compound, the most acidic protons are likely those on the pyridine ring. The directing effect of the ester group at C3 would favor metalation at the C4 position. However, the chlorine atom at C5 could also exert a directing effect, potentially leading to metalation at C4.

The general principle of DoM involves the interaction of the DMG with an alkyllithium base, which then deprotonates the nearest ortho position to form an aryllithium intermediate. wikipedia.org This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

While specific DoM studies on this compound are not widely reported, research on related chloropyridines has shown that the chlorine atom can act as a directing group for metalation at the adjacent position. organic-chemistry.org The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is often crucial to avoid nucleophilic addition to the pyridine ring or the ester group. organic-chemistry.org

Reactivity Profiling of Halogen and Ester Functional Groups in this compound

The reactivity of this compound is a composite of the individual and combined effects of its functional groups: the bromo group at C6, the chloro group at C5, and the methyl ester at C3.

Halogen Reactivity:

As discussed in the context of palladium-catalyzed cross-coupling, the C-Br bond is generally more reactive than the C-Cl bond. This difference in reactivity is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. This inherent difference allows for selective functionalization at the C6 position.

In SNAr reactions, the reactivity order of halogens is often F > Cl ≈ Br > I. This is attributed to the greater polarization of the C-F bond, which makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. For this compound, this would suggest that the C-Cl bond might be slightly more reactive or of comparable reactivity to the C-Br bond in SNAr reactions, depending on the specific nucleophile and reaction conditions.

Ester Functional Group Reactivity:

The methyl ester group at the C3 position is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but activates it towards nucleophilic attack. The ester itself can be susceptible to nucleophilic attack, particularly by strong nucleophiles or under harsh basic conditions, leading to hydrolysis or amidation. In the context of DoM, the ester can act as a directing group, although its effectiveness can be influenced by other substituents on the ring.

Advanced Applications in Complex Molecule Synthesis

Role of Methyl 6-bromo-5-chloronicotinate as a Key Synthetic Building Block in Heterocyclic Chemistry

The utility of this compound as a premier building block stems from the differential reactivity of its three key functional groups: the C5-Br bond, the C6-Cl bond, and the C3-ester. This arrangement facilitates its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira couplings. lookchem.comchemscene.com

The carbon-bromine bond at the C5 position is generally more reactive towards oxidative addition with palladium(0) catalysts than the more robust carbon-chlorine bond at the C6 position. organic-chemistry.org This reactivity difference is fundamental, allowing for selective functionalization at the C5 position while leaving the C6-chloro substituent intact for subsequent transformations. This stepwise modification capability is a significant advantage in the assembly of polysubstituted pyridine (B92270) cores, which are prevalent motifs in numerous biologically active compounds. nih.gov The ester group can be hydrolyzed, reduced, or converted to an amide, further expanding the range of possible derivatives.

Construction of Diverse Nicotinic Acid Derivatives and Related Heterocycles

The structure of this compound serves as an excellent starting point for generating a wide array of nicotinic acid derivatives and more complex fused heterocyclic systems. Through controlled reactions, each functional site can be independently modified to introduce desired substituents.

For instance, the chlorine atom at the C6 position can undergo nucleophilic aromatic substitution (SNAr). A documented example involves the reaction of this compound with 4-chloro-2,6-dimethylphenol (B73967) in the presence of cesium carbonate in dimethyl sulfoxide (B87167) (DMSO) at 60°C. This reaction selectively displaces the chloride to form methyl 5-bromo-6-(4-chloro-2,6-dimethylphenoxy)nicotinate in high yield, demonstrating a clean transformation at the C-Cl bond without affecting the C-Br bond. ambeed.com

Conversely, the C5-bromo position is ideal for introducing aryl or alkyl groups via Suzuki coupling. General methodologies for the synthesis of 5-arylnicotinates utilize 5-bromonicotinates as starting materials, coupling them with various arylboronic acids. lookchem.com These reactions provide a powerful tool for creating biphenyl-like structures and other complex scaffolds integrated into the pyridine ring.

Reaction TypeReagents & ConditionsProductYieldReference
Nucleophilic Aromatic Substitution4-chloro-2,6-dimethylphenol, Cs₂CO₃, DMSO, 60°C, 2hmethyl 5-bromo-6-(4-chloro-2,6-dimethylphenoxy)nicotinate90% ambeed.com
Suzuki Cross-CouplingTrimethylboroxine, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, 110°C, 16hmethyl 5,6-dimethylnicotinate- chemicalbook.com

Table 1: Examples of transformations starting from this compound.

Strategic Integration of this compound into Multi-Step Synthesis Schemes

The true power of this compound is realized in multi-step synthesis, where its distinct reactive sites are exploited in a planned sequence. A common strategy involves first targeting the more labile C5-bromo bond, followed by reaction at the C6-chloro position, and finally, modification of the ester group. This hierarchical approach enables the efficient and controlled assembly of highly substituted target molecules.

A hypothetical but chemically sound multi-step sequence could be:

Suzuki Coupling at C5: A palladium-catalyzed Suzuki reaction with an arylboronic acid selectively replaces the bromine atom, yielding a 5-aryl-6-chloronicotinate intermediate. lookchem.comwikipedia.org This step leverages the higher reactivity of the C-Br bond.

Nucleophilic Substitution or Coupling at C6: The resulting intermediate, still possessing the C6-chloro substituent, can then undergo a second transformation. This could be a nucleophilic aromatic substitution with an amine or alcohol to introduce further diversity cymitquimica.com, or a more forcing cross-coupling reaction to form a C-C bond.

Ester Modification: Finally, the methyl ester at the C3 position can be saponified to the corresponding carboxylic acid, which can then be converted into an amide via standard coupling protocols, or it can be reduced to a primary alcohol.

This stepwise functionalization allows for the creation of a large library of compounds from a single, readily available starting material, making it a highly efficient strategy in medicinal and materials chemistry.

Regioselective Transformations and Functionalization of Nicotinate (B505614) Esters

Regioselectivity is the defining feature of this compound's reactivity profile. The selective manipulation of the C5 and C6 positions is governed by the choice of catalyst and reaction conditions.

Palladium-Catalyzed Cross-Coupling: In Suzuki-Miyaura reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step. The bond dissociation energy for a C-Br bond on a pyridine ring is lower than that of a C-Cl bond, making the C-Br bond significantly more reactive. organic-chemistry.org This allows for highly regioselective Suzuki couplings at the C5 position, leaving the C6-Cl bond available for subsequent reactions. This principle is a cornerstone of modern organic synthesis for creating complex molecules from polyhalogenated precursors. lookchem.com

Nucleophilic Aromatic Substitution (SNAr): While the C5-Br bond is more reactive in cross-coupling, the C6-Cl position can be preferentially targeted under SNAr conditions. The position ortho to the ring nitrogen (C6) is highly electron-deficient and thus activated towards attack by nucleophiles. The reaction with dimethylphenol is a clear example of this regioselectivity, where the chloride is displaced over the bromide. ambeed.com

By carefully selecting the reaction type—a palladium-catalyzed coupling versus a nucleophilic substitution—chemists can direct the initial functionalization to either the C5 or C6 position, respectively, showcasing the remarkable synthetic flexibility of this building block.

Exploration in Medicinal Chemistry and Biological Systems

Utilization of Methyl 6-bromo-5-chloronicotinate as Intermediates for Pharmacologically Active Compounds

The reactivity of this compound makes it an ideal intermediate for synthesizing compounds with potential pharmacological activity. The differential reactivity of the C-Br and C-Cl bonds, coupled with the ability to modify the ester group, allows for the creation of a wide array of derivatives for biological screening.

Sphingosine-1-phosphate receptor 1 (S1PR1) modulators are a class of drugs used in the treatment of autoimmune diseases like multiple sclerosis. mdpi.com Many of these modulators are complex molecules built around heterocyclic scaffolds, including substituted pyridines. acs.org The synthesis of these compounds often relies on building blocks that allow for the introduction of specific side chains necessary for receptor binding and desired pharmacological profiles. mdpi.comresearchgate.netnih.gov

While direct synthesis of a marketed S1PR1 modulator from this compound is not explicitly detailed in readily available literature, its structure is highly relevant. As a di-halogenated pyridine (B92270) ester, it represents a versatile starting point for creating libraries of potential S1PR1 modulators. Chemists can exploit the different halogens for sequential cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach the complex side chains characteristic of S1PR1 modulators. The ester group can then be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing further points for diversification.

The Retinoid-related Orphan Receptor gamma t (RORγt) is a key transcription factor involved in the inflammatory cascade, making it a promising target for autoimmune diseases such as psoriasis. nih.gov The development of RORγt inverse agonists has led to the exploration of various heterocyclic scaffolds, with several successful examples based on pyridine and related triazolopyridine cores. nih.govnih.gov

For instance, potent RORγt inverse agonists have been developed from nih.govacs.orgusda.govtriazolo[1,5-a]pyridine scaffolds. nih.gov The synthesis of such fused ring systems often begins with a substituted pyridine derivative. This compound is a prime candidate for this role. Its two halogen sites could be selectively functionalized to build the triazole ring and attach the necessary side chains that interact with the RORγt ligand-binding domain. The ability to precisely place different chemical groups is crucial for optimizing potency and pharmacokinetic properties, a process guided by structure-activity relationship (SAR) studies.

Table 1: Examples of Pyridine-Based Scaffolds in RORγ Antagonist Development

Scaffold TypeKey Structural FeatureRationale for UseReference
nih.govacs.orgusda.govTriazolo[1,5-a]pyridine Fused heterocyclic systemRetains potent inhibitory activity while allowing for modification to improve properties like solubility. nih.gov
Dihydropyrrolo[3,4-b]pyridine Bicyclic coreServes as a rigid scaffold for orienting substituents to interact with the RORγ binding pocket. google.com
Pyrazinone with Pyrimidine Core Hybridized scaffoldCombines features from different inhibitor series to improve drug-like properties. nih.gov

The nicotinic acid (niacin) framework is a well-established toxophore in agrochemistry, forming the core of numerous commercial herbicides, fungicides, and insecticides. usda.govnih.govnih.gov The fungicide boscalid, for example, is a 2-chloronicotinamide (B82574) derivative that is highly effective against a range of plant pathogens. nih.gov

This compound is an excellent precursor for novel agrochemicals for several reasons:

The ester can be readily converted to an amide, a key functional group in many fungicides like boscalid. nih.gov

The 6-chloro substituent is a feature of many active nicotinamide (B372718) pesticides. nih.gov

The 5-bromo substituent provides an additional site for modification to fine-tune the biological activity spectrum and physical properties of the final product.

Research has shown that novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibit potent herbicidal activity. usda.gov This highlights the importance of the substituted chloronicotinamide scaffold, which is directly accessible from this compound.

Table 2: Nicotinic Acid Derivatives in Agrochemicals

Compound Name/ClassTypeKey Structural FeatureReference
Boscalid Fungicide2-Chloro-N-phenyl-nicotinamide nih.gov
Diflufenican HerbicideNicotinamide derivative nih.gov
Flonicamid InsecticidePyridinecarboxamide derivative nih.gov
N-(Arylmethoxy)-2-chloronicotinamides Herbicide2-Chloronicotinamide with N-alkoxy side chain usda.gov
N-(Thiophen-2-yl) nicotinamides FungicideNicotinamide linked to a thiophene (B33073) ring nih.gov

Design and Synthesis of Nicotinate-Based Scaffolds for Drug Discovery

The process of drug discovery often involves synthesizing large libraries of related compounds based on a central scaffold. The goal is to explore how different chemical decorations on the scaffold affect its biological activity. This compound is an ideal starting scaffold for such explorations due to its inherent functionality.

The design of a synthesis campaign using this molecule would typically involve a stepwise approach:

Selective functionalization of the bromine atom: The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This allows for the selective introduction of a first substituent at the 6-position.

Functionalization of the chlorine atom: A second, different substituent can then be introduced at the 5-position using similar or alternative coupling chemistry.

Modification of the ester group: The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with a variety of amines to form amides, or it can be reduced to a primary alcohol for further derivatization.

This systematic approach allows for the creation of a three-dimensional matrix of compounds, where each axis represents a different point of diversification on the original scaffold.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemical development. nih.gov They involve synthesizing a series of analogues of a biologically active lead compound and testing them to determine which chemical features are responsible for their activity.

While specific SAR studies on derivatives of this compound are not widely published, SAR studies on related nicotinic acid derivatives provide valuable insights. For example, in the development of N-(arylmethoxy)-2-chloronicotinamide herbicides, it was found that the nature and position of substituents on the benzyl (B1604629) ring had a profound impact on phytotoxicity. usda.gov

Table 3: Illustrative SAR Findings for Nicotinamide-Based Herbicides

ModificationObservationImplication for DesignReference
Substitution on the N-benzyl ring 3,4-Dichloro substitution resulted in excellent activity against duckweed.The electronic and steric properties of this ring are critical for target interaction. usda.gov
Varying the N-alkoxy linker Different linkers can alter the compound's conformation and physical properties.Optimizing the linker can improve uptake and transport in the target plant. usda.gov

A hypothetical SAR study using this compound as a starting point could explore how replacing the bromine and chlorine atoms with different groups (e.g., small alkyl groups, aryl groups, hydrogen-bond donors/acceptors) affects binding to a target protein. This systematic exploration helps build a model of the binding pocket and guides the design of more potent and selective compounds.

Bioisosteric Replacements and Analogue Synthesis in Medicinal Chemistry

Bioisosterism is a strategy used in drug design to swap one atom or group of atoms for another with similar physical or chemical properties to improve a compound's potency, selectivity, or pharmacokinetic profile. youtube.comnih.gov Halogens like chlorine and bromine are often involved in such strategies.

This compound is a platform for exploring bioisosteric replacements. For example:

Classical Bioisosteres: The chlorine atom could be replaced with a methyl group (similar in size) to probe steric interactions in a binding pocket. The bromine could be swapped for an iodine to increase polarizability or for a smaller fluorine to act as a hydrogen bond acceptor.

Non-Classical Bioisosteres: The entire carboxymethyl group (-COOCH₃) could be replaced with a tetrazole ring. Both groups are acidic and act as hydrogen bond acceptors, but the tetrazole can offer improved metabolic stability and solubility. youtube.com

Analytical and Spectroscopic Characterization in Research

Method Development for Quantitative Analysis of Halogenated Nicotinates

The development of analytical methods for the quantitative analysis of halogenated nicotinates is crucial for quality control and impurity profiling. mdpi.com These methods often need to be highly sensitive to detect and quantify trace-level impurities, a critical aspect for compounds used in further synthesis. mdpi.com The process of method development typically follows an Analytical Quality by Design (QbD) approach. mdpi.com This begins with defining the analytical target profile (ATP), which outlines the goals of the analysis, such as the need for high sensitivity and specificity to separate multiple potential genotoxic impurities (PGIs). mdpi.com

Critical Method Attributes (CMAs), such as peak resolution and detection sensitivity, are then identified to meet the ATPs. mdpi.com For halogenated compounds like Methyl 6-bromo-5-chloronicotinate, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often employed due to their high sensitivity and ability to separate complex mixtures. mdpi.com The development process involves optimizing various parameters, including the type of column, temperature gradients, and flow rates, to achieve the desired separation and quantification of the target analyte and any related impurities. lu.se The validation of the developed method is a critical final step to ensure it is accurate, precise, reproducible, and robust for its intended purpose. lu.se

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation.rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. rsc.orgresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, allowing chemists to piece together its precise atomic connectivity. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to unambiguously assign the chemical structure. nih.gov

Proton (¹H) NMR spectroscopy is a fundamental tool for analyzing nicotinate (B505614) derivatives. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. For a compound like this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group.

The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine, chlorine, and ester groups. The coupling patterns (e.g., doublets, triplets) between adjacent protons can help to determine their relative positions on the pyridine ring. For instance, in related nicotinic acid derivatives, aromatic protons typically appear in the downfield region of the spectrum. chemicalbook.com The methyl group of the ester will appear as a singlet, typically in the range of 3-4 ppm.

Table 1: Representative ¹H NMR Data for a Nicotinate Derivative

Proton Chemical Shift (ppm) Multiplicity
H-2 (Pyridine Ring)9.21d
H-4 (Pyridine Ring)8.35d
H-5 (Pyridine Ring)7.61dd
H-6 (Pyridine Ring)8.93d
-OCH₃ (Ester)3.97s
Note: This is an example for a related nicotinate and not specific to this compound. Data from a similar compound is used for illustrative purposes. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their chemical environment.

Table 2: Representative ¹³C NMR Data for a Halogenated Ester

Carbon Chemical Shift (ppm)
C=O (Ester)165.7
C-2 (Aromatic)148.9
C-3 (Aromatic)125.6
C-4 (Aromatic)138.2
C-5 (Aromatic)122.9
C-6 (Aromatic)152.1
-OCH₃ (Ester)52.4
Note: This is an example for a related compound and not specific to this compound. Data from similar compounds is used for illustrative purposes. chemicalbook.com

Chromatographic Techniques for Purity Assessment and Separation.rsc.orgchemicalbook.comacdlabs.comlabcompare.com

Chromatography is an essential set of techniques for separating mixtures and assessing the purity of chemical compounds. youtube.com For a substance like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly valuable. rsc.orglabcompare.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile compounds. In the analysis of halogenated nicotinates, reversed-phase HPLC is commonly employed. researchgate.net This involves a non-polar stationary phase and a polar mobile phase. By adjusting the composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), the separation of the target compound from its impurities can be optimized. researchgate.net

The retention time, the time it takes for the compound to pass through the column, is a characteristic feature that can be used for identification under specific chromatographic conditions. The purity of a sample can be assessed by the presence of a single major peak, with the area of the peak being proportional to the concentration of the compound. youtube.com HPLC methods are widely used for quality control in the manufacturing of chemical intermediates. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used to separate it from other components in a reaction mixture and to confirm its identity. acdlabs.com

In the gas chromatograph, the compound is vaporized and passed through a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its fragment ions. This information is invaluable for confirming the molecular weight and structural features of the compound. mdpi.com The molecular formula of this compound is C₇H₅BrClNO₂. labcompare.comnih.govchemscene.com

X-ray Crystallography for Solid-State Structure Determination of Nicotinate Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers deep insights into intermolecular interactions that govern the crystal packing. While a specific crystal structure for this compound is not publicly available, the analysis of closely related structures, such as substituted nicotinohydrazides, provides a valuable framework for understanding the solid-state characteristics of this class of compounds.

A pertinent example is the single-crystal X-ray determination of 6-bromo-2'-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide methanol solvate. semanticscholar.org This study offers a detailed look into the molecular geometry and intermolecular forces of a molecule containing a bromo-chloro substituted nicotinoyl moiety.

In the solid state, the molecule adopts an E configuration with respect to the azomethine group. The crystal structure is stabilized by a network of hydrogen bonds. Specifically, the hydrazone molecules are linked by methanol molecules through N−H∙∙∙O and O−H∙∙∙N hydrogen bonds, which results in the formation of dimers. semanticscholar.org Such detailed structural information is crucial for understanding the compound's physical properties and can influence its behavior in various applications.

The crystallographic data for this representative nicotinate derivative is summarized in the interactive table below.

Parameter Value
Empirical FormulaC₁₄H₁₂Br₂Cl N₃O₃
Formula Weight481.53
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.328(3)
b (Å)16.293(5)
c (Å)10.879(3)
α (°)90
β (°)114.71(3)
γ (°)90
Volume (ų)1662.3(8)
Z4
Density (calculated) (Mg/m³)1.923

This data is for 6-bromo-2'-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide methanol solvate as a representative example. semanticscholar.org

The detailed bond lengths and angles within the crystal structure provide further insights into the molecular conformation. For instance, the C=N bond length of the azomethine group and the various bond lengths within the pyridine and benzene (B151609) rings can be precisely measured, confirming the electronic distribution within the molecule.

The study of such crystal structures is fundamental. The arrangement of molecules in the crystal lattice, dictated by intermolecular forces like hydrogen bonds and π–π stacking, has a profound impact on a compound's melting point, solubility, and even its reactivity in the solid state. Therefore, X-ray crystallography is an essential tool in the comprehensive characterization of new chemical entities like this compound and its derivatives.

Computational and Theoretical Perspectives

Quantum Chemical Calculations for Electronic Structure Analysis of Methyl 6-bromo-5-chloronicotinate

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. For this compound, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The presence of bromine and chlorine atoms, with their high electronegativity, significantly influences the electronic landscape of the pyridine (B92270) ring and the methyl ester group. DFT calculations can precisely map these effects, highlighting regions of electrophilicity and nucleophilicity. This information is crucial for predicting the molecule's reactivity in chemical reactions. For instance, the analysis of the LUMO can indicate the most probable sites for nucleophilic attack. While specific DFT studies on this compound are not extensively published, the methodologies are well-established for similar heterocyclic compounds. bldpharm.com

Table 1: Computed Descriptors for this compound

Descriptor Value Source
Molecular Formula C₇H₅BrClNO₂ PubChem nih.gov
Molecular Weight 250.48 g/mol PubChem nih.gov
IUPAC Name methyl 5-bromo-6-chloropyridine-3-carboxylate PubChem nih.gov
InChI Key WINGWVOUOFMOJQ-UHFFFAOYSA-N PubChem nih.gov
SMILES COC(=O)C1=CC(=C(N=C1)Cl)Br PubChem nih.gov

Molecular Modeling and Docking Studies of Nicotinate-Derived Ligands

Molecular modeling and docking are powerful computational tools for investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids. Nicotinate (B505614) derivatives, owing to their structural similarity to nicotinamide (B372718), are of interest in drug discovery, particularly as potential inhibitors of enzymes or modulators of receptors. nih.govmdpi.commdpi.comresearchgate.netnih.gov

In the context of this compound, molecular docking simulations could be used to predict its binding affinity and mode of interaction with various biological targets. For example, nicotinamide and its derivatives are known to interact with enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is a target for antiviral and anticancer therapies. nih.gov A typical docking study would involve:

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained from a repository like the Protein Data Bank.

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

Docking Simulation: A docking algorithm places the ligand into the active site of the receptor in various conformations and orientations, scoring each pose based on factors like intermolecular forces and desolvation energy.

The results of such studies can guide the synthesis of more potent and selective analogs. For instance, the bromine and chlorine substituents on the pyridine ring can form specific halogen bonds with the protein backbone or side chains, enhancing binding affinity.

Reaction Pathway Analysis using Computational Methods for Nicotinate Synthesis

Computational chemistry plays a vital role in understanding and optimizing synthetic organic chemistry. frontiersin.org For a molecule like this compound, computational methods can be used to analyze potential reaction pathways for its synthesis. This involves calculating the energies of reactants, intermediates, transition states, and products for various proposed synthetic routes.

Retrosynthetic analysis, a technique where a target molecule is broken down into simpler precursors, can be augmented by computational tools. frontiersin.org For the synthesis of substituted nicotinates, common reactions include esterification, halogenation, and cross-coupling reactions. Quantum chemical calculations can help to:

Evaluate Reaction Feasibility: By calculating the change in Gibbs free energy (ΔG) for a reaction, its spontaneity can be predicted.

Identify Rate-Determining Steps: The energy barrier of each step in a reaction mechanism can be calculated, allowing for the identification of the slowest, rate-determining step.

Predict Regioselectivity: In cases where a reaction can yield multiple isomers, computational methods can predict the most likely product by comparing the activation energies of the competing pathways.

While specific computational studies on the synthesis of this compound are not prevalent in the literature, the general principles of computational reaction pathway analysis are widely applied in synthetic chemistry.

Prediction of Spectroscopic Parameters for Halogenated Nicotinates

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is invaluable for their characterization. For halogenated nicotinates like this compound, techniques such as DFT can be used to predict various spectroscopic data.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with a high degree of accuracy. For halogenated compounds, relativistic effects can become significant, and advanced computational models can account for these to improve the accuracy of predicted chemical shifts for carbons bonded to heavy halogens like bromine. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and their corresponding intensities can be computed. This allows for the theoretical prediction of the infrared and Raman spectra, which can then be compared with experimental data to confirm the molecular structure.

Mass Spectrometry: While not a direct prediction of the mass spectrum, computational chemistry can provide insights into fragmentation patterns by calculating the energies of different fragment ions. PubChem provides predicted collision cross-section (CCS) values for various adducts of this compound, which are derived from computational models and are relevant for ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Collision Cross Section (CCS) for Adducts of this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 249.92650 136.3
[M+Na]⁺ 271.90844 150.5
[M-H]⁻ 247.91194 142.1
[M+NH₄]⁺ 266.95304 157.4
[M+K]⁺ 287.88238 138.8

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-bromo-5-chloronicotinate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation and esterification of nicotinic acid derivatives. Key steps include:

  • Solvent Selection : Dichloromethane (DCM) is preferred for halogenation due to its polarity and inertness .
  • Catalysts : Palladium or copper complexes enhance substitution efficiency at the pyridine ring’s 5- and 6-positions .
  • Process Optimization : Continuous flow reactors improve yield (up to 85%) and purity (>95%) by precise control of temperature (60–80°C) and pressure (1–2 atm) .
    • Critical Parameter : Excess brominating agents (e.g., NBS) and chlorination reagents (e.g., SOCl₂) must be quenched to avoid byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., δ ~8.5 ppm for pyridine H4; δ ~165 ppm for ester carbonyl) .
  • X-ray Diffraction (XRD) : Single-crystal XRD with SHELX software resolves bond lengths (e.g., C–Br: ~1.89 Å, C–Cl: ~1.74 Å) and dihedral angles .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (250.48 g/mol) and isotopic patterns for Br/Cl .

Advanced Research Questions

Q. How can SHELXL and OLEX2 be utilized in the refinement of this compound’s crystal structure?

  • Methodological Answer :

  • Data Input : Load reflection data (.hkl) into SHELXL for initial refinement. Assign anisotropic displacement parameters for Br/Cl atoms to reduce R1 (<0.05) .
  • OLEX2 Workflow : Visualize electron density maps to validate atomic positions. Use the Tools > Hydrogen Placement function to add H-atoms geometrically .
  • Validation : Check CIF files with PLATON for symmetry errors and CheckCIF for ADDSYM alerts .

Q. What strategies resolve contradictions in reactivity data between this compound and its halogenated analogs?

  • Methodological Answer :

  • Comparative Reactivity Studies :
  • Nucleophilic Substitution : Compare Br/Cl substitution rates under identical conditions (e.g., K₂CO₃/DMSO at 80°C). Bromine exhibits faster kinetics (k_Br ≈ 2×k_Cl) due to lower bond dissociation energy .
  • Electronic Effects : Use Hammett plots to correlate substituent σ values (Br: +0.23, Cl: +0.47) with reaction rates .
  • DFT Calculations : Compute transition states (e.g., at B3LYP/6-31G* level) to explain steric hindrance from the methyl ester .

Q. How to design experiments to assess the biological activity of this compound derivatives?

  • Methodological Answer :

  • Derivative Synthesis : Replace Br/Cl with –NH₂ or –NO₂ groups to modulate bioactivity .
  • Assays :
  • Enzyme Inhibition : Test IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assay; compare EC₅₀ values with halogen-substituted analogs .
  • Structure-Activity Relationship (SAR) : Correlate logP values (calculated via ChemAxon) with membrane permeability trends .

Q. What are the challenges in computational modeling of this compound’s intermolecular interactions?

  • Methodological Answer :

  • Packing Analysis : Use Mercury CSD’s Materials Module to identify halogen-bonding motifs (C–Br···O=C, ~3.2 Å) and π-stacking interactions (3.5–4.0 Å) .
  • Force Field Limitations : Address inaccuracies in van der Waals radii for Br/Cl with Grimme’s D3 dispersion corrections in MD simulations .

Research Limitations and Future Directions

Q. What are the key gaps in current research on this compound?

  • Critical Analysis :

  • Mechanistic Studies : Limited data on in vivo metabolic pathways and off-target effects .
  • Environmental Impact : No ecotoxicity studies (e.g., Daphnia magna LC₅₀) exist for industrial-scale synthesis byproducts .
    • Recommendations : Prioritize time-resolved crystallography to track reaction intermediates and machine learning models for toxicity prediction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.